molecular formula C18H11NO5S B2545911 quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate CAS No. 1386734-42-4

quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B2545911
CAS No.: 1386734-42-4
M. Wt: 353.35
InChI Key: QYMSWJDLFRGHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both quinoline and chromene moieties, which are fused together with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.

    Sulfonation: The final step involves the sulfonation of the chromene-quinoline intermediate using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-8-yl 2-oxo-2H-chromene-6-sulfonic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonic acid.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Functionalized derivatives with new substituents at the sulfonate position.

Scientific Research Applications

Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its unique structural features.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: Similar structure but with the sulfonate group at a different position.

    Quinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: Contains a carboxylate group instead of a sulfonate group.

    Quinolin-8-yl 2-oxo-2H-chromene-6-phosphate: Contains a phosphate group instead of a sulfonate group.

Uniqueness

Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is unique due to the specific positioning of the sulfonate group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

quinolin-8-yl 2-oxochromene-6-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5S/c20-17-9-6-13-11-14(7-8-15(13)23-17)25(21,22)24-16-5-1-3-12-4-2-10-19-18(12)16/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMSWJDLFRGHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.